Cas no 263349-74-2 (4-bromo-2,6-difluorobenzene-1-sulfonamide)
4-bromo-2,6-difluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2,6-difluorobenzene sulfonamide
- 4-bromo-2,6-difluorobenzene-1-sulfonamide
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- MDL: MFCD06409103
- Inchi: 1S/C6H4BrF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
- InChI Key: XSCXKUIQRGHUQJ-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=C(F)C=C(Br)C=C1F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
4-bromo-2,6-difluorobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038053-1g |
4-Bromo-2,6-difluorobenzene sulfonamide |
263349-74-2 | 1g |
£200.00 | 2022-03-01 | ||
| Apollo Scientific | PC56953-250mg |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 250mg |
£70.00 | 2025-02-21 | ||
| Apollo Scientific | PC56953-1g |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 1g |
£200.00 | 2025-02-21 | ||
| Apollo Scientific | PC56953-5g |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 5g |
£750.00 | 2025-02-21 | ||
| A2B Chem LLC | AV96827-50mg |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 95% | 50mg |
$89.00 | 2023-12-31 | |
| A2B Chem LLC | AV96827-100mg |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 90% | 100mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AV96827-250mg |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 95% | 250mg |
$149.00 | 2023-12-31 | |
| A2B Chem LLC | AV96827-500mg |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 95% | 500mg |
$215.00 | 2023-12-31 | |
| A2B Chem LLC | AV96827-1g |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 90% | 1g |
$295.00 | 2024-04-20 | |
| Crysdot LLC | CD12090234-1g |
4-Bromo-2,6-difluorobenzenesulfonamide |
263349-74-2 | 97% | 1g |
$405 | 2024-07-24 |
4-bromo-2,6-difluorobenzene-1-sulfonamide Suppliers
4-bromo-2,6-difluorobenzene-1-sulfonamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Additional information on 4-bromo-2,6-difluorobenzene-1-sulfonamide
Introduction to 4-Bromo-2,6-Difluorobenzene-1-Sulfonamide (CAS No. 263349-74-2)
4-Bromo-2,6-difluorobenzene-1-sulfonamide (CAS No. 263349-74-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine and fluorine substitutions, along with a sulfonamide functional group, exhibits a range of biological activities that make it a valuable candidate for various applications.
The molecular structure of 4-bromo-2,6-difluorobenzene-1-sulfonamide is composed of a benzene ring substituted with a bromine atom at the 4-position and fluorine atoms at the 2 and 6 positions. The sulfonamide group (-SO2NH2) is attached to the 1-position of the benzene ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound, making it an interesting subject for both academic and industrial research.
In recent years, 4-bromo-2,6-difluorobenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a scaffold in the development of novel drugs targeting various diseases. For instance, research has shown that compounds derived from this scaffold exhibit potent anti-inflammatory and anti-cancer properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 4-bromo-2,6-difluorobenzene-1-sulfonamide demonstrated significant inhibition of cancer cell proliferation in vitro.
The sulfonamide group in 4-bromo-2,6-difluorobenzene-1-sulfonamide is particularly noteworthy due to its historical significance in medicinal chemistry. Sulfonamides have been used for decades as antibacterial agents, and their derivatives continue to be explored for a wide range of therapeutic applications. The presence of bromine and fluorine substituents further enhances the pharmacological profile of the compound by modulating its solubility, metabolic stability, and binding affinity to target proteins.
Beyond its potential as a drug candidate, 4-bromo-2,6-difluorobenzene-1-sulfonamide has also been investigated for its use in chemical synthesis. The compound serves as an important intermediate in the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a building block in the preparation of novel ligands for G protein-coupled receptors (GPCRs), which are key targets in drug discovery.
The physical properties of 4-bromo-2,6-difluorobenzene-1-sulfonamide, such as its melting point and solubility, are crucial for its application in both research and industrial settings. The compound is typically obtained as a white crystalline solid with a melting point ranging from 150°C to 155°C. Its solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) makes it suitable for use in solution-based reactions and assays.
In terms of safety and handling, while 4-bromo-2,6-difluorobenzene-1-sulfonamide is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) should be worn when working with this compound to minimize exposure risks.
The synthesis of 4-bromo-2,6-difluorobenzene-1-sulfonamide can be achieved through several well-established methods. One common approach involves the reaction of 4-bromo-2,6-difluorobenzenesulfonyl chloride with ammonia or an amine derivative under controlled conditions. This method yields high purity product with good yields, making it suitable for large-scale production.
In conclusion, 4-bromo-2,6-difluorobenzene-1-sulfonamide (CAS No. 263349-74-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further exploration and development. As research continues to uncover new applications and derivatives of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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